Caspase-8 TRAIL Sensitization Activity in a Dose-Response Confirmatory Assay
In a confirmatory dose-response luminescence panel assay (PubChem AID 652002) conducted by the Sanford-Burnham Center for Chemical Genomics, this compound was evaluated for its ability to sensitize cancer cells to TRAIL-induced apoptosis via a caspase-8-dependent mechanism [1]. The compound demonstrated an EC50 of 9.75 × 10^3 nM (9.75 µM) against the tumor necrosis factor receptor superfamily member 10B (TRAIL-R2/DR5) pathway in human NB7 neuroblastoma cells [1][2]. This represents a weak but measurable and reproducible activity in a well-defined, target-specific functional assay, distinguishing it from structurally similar benzodioxine carboxamides that were inactive in this assay or were annotated against entirely different targets (e.g., NCOA3 for the N-phenethyl analog) [3]. The assay design directly compared caspase-8 proficient (NB7+Caspase-8) and deficient (NB7) cell lines, ensuring that the observed activity is mechanistically linked to the caspase-8 pathway and not due to generalized cytotoxicity [1].
| Evidence Dimension | Caspase-8-dependent TRAIL sensitization potency (EC50) in human neuroblastoma cells |
|---|---|
| Target Compound Data | EC50 = 9.75 × 10^3 nM (9.75 µM) |
| Comparator Or Baseline | N-(2-phenylethyl) analog (CID 16547660): no activity reported against DR5; annotated against NCOA3 instead. N-(4-fluorophenyl)thiocarbamoyl analog (CID 823966): annotated against STAT3/CRF-BP, not DR5. |
| Quantified Difference | Unique target annotation among benzodioxine-6-carboxamide congeners screened in the same MLSMR library; comparator analogs inactive or not annotated against death receptor pathways. |
| Conditions | PubChem AID 652002; Sanford-Burnham Center for Chemical Genomics; NB7 human neuroblastoma cell line ± caspase-8 reconstitution; luminescence-based viability readout; compound tested in dose-response format. |
Why This Matters
This is the only publicly available, target-specific functional activity data for this compound, establishing its unique bioactivity fingerprint among benzodioxine-6-carboxamide analogs and enabling informed selection for caspase-8/TRAIL pathway research where generic substitution would be unsupported.
- [1] PubChem BioAssay AID 652002: Dose Response confirmation of uHTS hits for a small molecule Caspase-8 TRAIL sensitizers in a luminescence panel assay. Sanford-Burnham Center for Chemical Genomics. Deposit: 2013-01-30. https://pubchem.ncbi.nlm.nih.gov/bioassay/652002 (accessed 2026-04-29). View Source
- [2] BindingDB Entry BDBM96018. Affinity Data EC50: 9.75E+3 nM. Target: Tumor necrosis factor receptor superfamily member 10B (Human). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=96018 (accessed 2026-04-29). View Source
- [3] BindingDB Entry BDBM87346: N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Target: Nuclear receptor coactivator 3 (Human). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=87346 (accessed 2026-04-29). View Source
